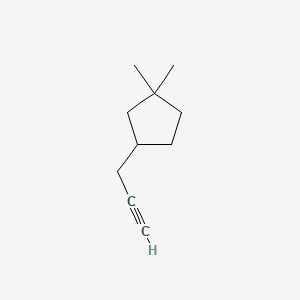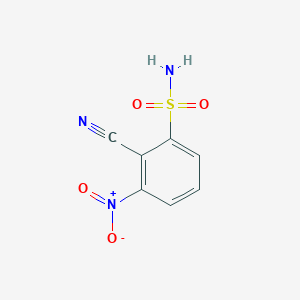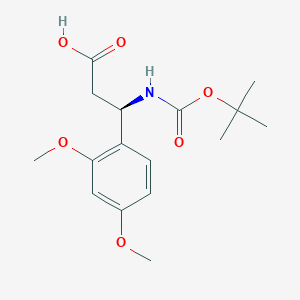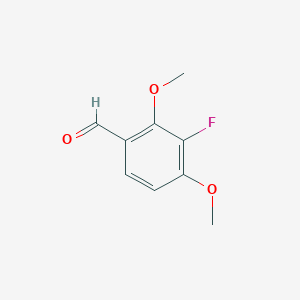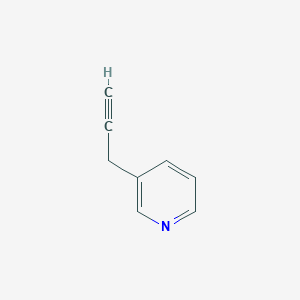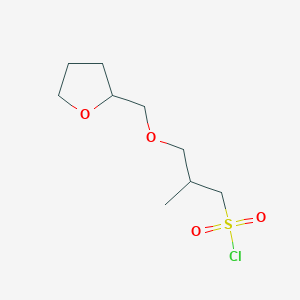
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO4S. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Reaction Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmospheres to prevent moisture from interfering with the reaction.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound commonly used in organic synthesis.
Uniqueness
2-Methyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature can influence the compound’s solubility, stability, and reactivity in various chemical reactions.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c1-8(7-15(10,11)12)5-13-6-9-3-2-4-14-9/h8-9H,2-7H2,1H3 |
InChI Key |
XQHHHZYXTLHJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CCCO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




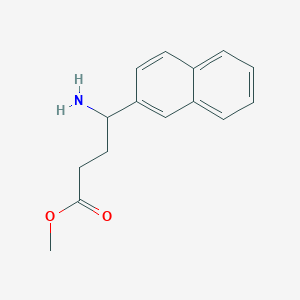
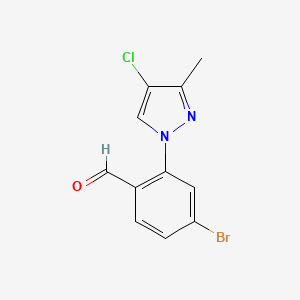
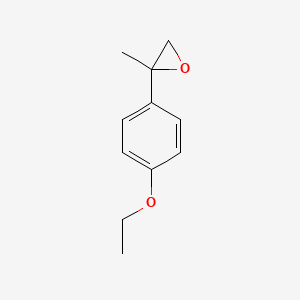
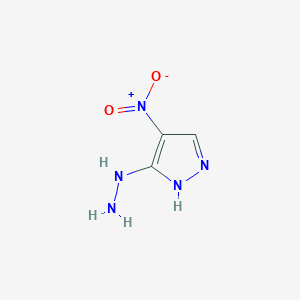
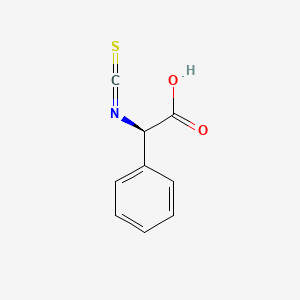
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
